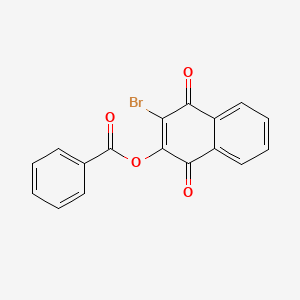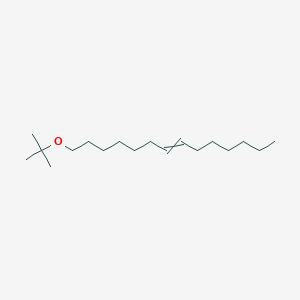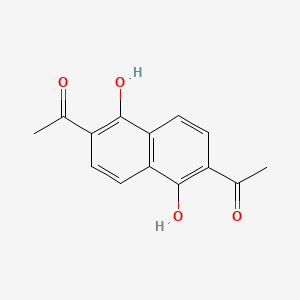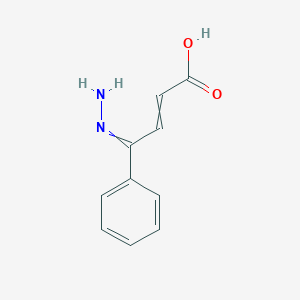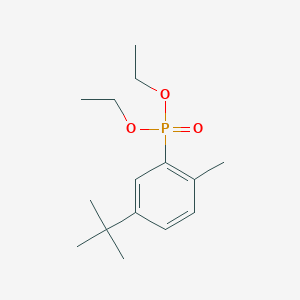
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-tert-butyl-2-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base to form the desired phosphonate . This reaction can be catalyzed by various metal catalysts, such as palladium or copper, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group can yield phosphonic acids, while nucleophilic substitution can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl (5-tert-butyl-2-methylphenyl)phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors . The compound can also participate in various biochemical pathways involving phosphorus metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl methylphosphonate
- Diethyl phenylphosphonate
- Diethyl chloromethylphosphonate
Uniqueness
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is unique due to the presence of the tert-butyl and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules . These substituents can provide steric hindrance and electronic effects that differentiate it from other phosphonate compounds .
Propriétés
Numéro CAS |
98910-93-1 |
|---|---|
Formule moléculaire |
C15H25O3P |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
4-tert-butyl-2-diethoxyphosphoryl-1-methylbenzene |
InChI |
InChI=1S/C15H25O3P/c1-7-17-19(16,18-8-2)14-11-13(15(4,5)6)10-9-12(14)3/h9-11H,7-8H2,1-6H3 |
Clé InChI |
QZYYHVPAWBFUMU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=CC(=C1)C(C)(C)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
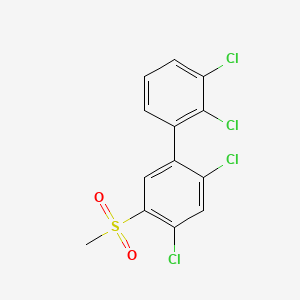

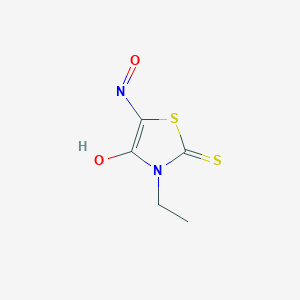
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

